2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C15H18N4 and its molecular weight is 254.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives, have been reported to exhibit potent inhibitory activity againstreceptor-interacting protein kinase 1 (RIPK1) , which plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
It is suggested that similar compounds can effectively bind to the allosteric pocket of their target proteins, serving as type iii inhibitors . This binding could potentially alter the function of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Given its potential inhibitory activity against ripk1 , it could be inferred that it may affect pathways related to necroptosis. Necroptosis is a form of programmed cell death that is regulated by a complex network of proteins and signaling pathways.
Pharmacokinetics
The compound’s solubility in various organic solvents suggests that it may have good bioavailability.
Result of Action
Similar compounds have been reported to display potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could potentially inhibit necroptosis, thereby preventing cell death.
Action Environment
As a general precaution, it is recommended to store the compound in a dark place at 2-8℃ .
Biochemical Analysis
Biochemical Properties
Similar compounds in the pyrrolo[2,1-c][1,2,4]triazole class have been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death . This suggests that this compound may interact with enzymes and proteins involved in cell death pathways.
Cellular Effects
Given its potential interaction with RIPK1, it may influence cell function by modulating cell death pathways
Molecular Mechanism
Similar compounds have been shown to bind to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction could lead to inhibition of RIPK1, potentially altering gene expression and affecting cell death pathways.
Properties
IUPAC Name |
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-2-5-13-10-18(9-7-12(13)4-1)11-15-17-16-14-6-3-8-19(14)15/h1-2,4-5H,3,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETDDDLJJYQLQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.